molecular formula C45H30N6 B8227643 4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))trianiline

4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))trianiline

Cat. No.: B8227643
M. Wt: 654.8 g/mol
InChI Key: QHXFNRMGDRODMG-UHFFFAOYSA-N
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Description

4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))trianiline is a complex organic compound characterized by its triazine core and multiple phenyl and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the stepwise construction of the triazine core followed by the attachment of phenyl and ethynyl groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or iodine (I₂).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.

  • Biology: Its derivatives may serve as probes or inhibitors in biochemical studies.

  • Medicine: Potential use in drug design and development, particularly in targeting specific biological pathways.

  • Industry: Applications in materials science, such as the development of advanced coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tribenzoic acid: This compound is structurally similar but contains carboxylic acid groups instead of ethynyl groups.

  • 4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(ethane-2,1-diyl))trianiline: This compound has ethane groups instead of ethynyl groups, leading to different chemical properties.

Properties

IUPAC Name

4-[2-[4-[4,6-bis[4-[2-(4-aminophenyl)ethynyl]phenyl]-1,3,5-triazin-2-yl]phenyl]ethynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H30N6/c46-40-25-13-34(14-26-40)4-1-31-7-19-37(20-8-31)43-49-44(38-21-9-32(10-22-38)2-5-35-15-27-41(47)28-16-35)51-45(50-43)39-23-11-33(12-24-39)3-6-36-17-29-42(48)30-18-36/h7-30H,46-48H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXFNRMGDRODMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C3=NC(=NC(=N3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)N)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H30N6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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